molecular formula C14H20BClO2 B13576193 2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13576193
M. Wt: 266.57 g/mol
InChI Key: NVMHLIUONOGQPT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a substituted phenyl ring with a chlorine atom at the 3-position and an ethyl group at the 4-position. The dioxaborolane (pinacol boronate) moiety enhances stability and facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science applications. The chlorine substituent acts as an electron-withdrawing group (EWG), while the ethyl group provides mild electron-donating character, balancing electronic effects and influencing reactivity and solubility .

Properties

Molecular Formula

C14H20BClO2

Molecular Weight

266.57 g/mol

IUPAC Name

2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO2/c1-6-10-7-8-11(9-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3

InChI Key

NVMHLIUONOGQPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC)Cl

Origin of Product

United States

Preparation Methods

Preparation from Arylboronic Acid and Pinacol

The most direct and widely reported method for synthesizing 2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the condensation of the corresponding arylboronic acid with pinacol. The reaction proceeds as follows:

Step Reagents and Conditions Description
1 3-Chloro-4-ethylphenylboronic acid, pinacol Mixed in an anhydrous organic solvent such as toluene or dichloromethane
2 Dehydrating agent (e.g., molecular sieves) Added to remove water formed during esterification, driving the reaction forward
3 Inert atmosphere (argon or nitrogen) To prevent oxidation or hydrolysis of sensitive boronic acid intermediates
4 Heating to reflux (80–110 °C) Reaction mixture heated for several hours (typically 12–24 h)
5 Cooling and filtration Product precipitates or is isolated by filtration
6 Purification Recrystallization or column chromatography to obtain pure boronic ester

This method yields the target compound as a stable boronic ester suitable for further synthetic applications.

Reaction Scheme Summary

$$
\text{3-Chloro-4-ethylphenylboronic acid} + \text{Pinacol} \xrightarrow[\text{anhydrous, reflux}]{\text{molecular sieves}} \text{2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{H}_2\text{O}
$$

Comparative Analysis of Preparation Methods

Feature Direct Esterification with Pinacol Lithiation and Electrophilic Borylation
Starting Materials Arylboronic acid and pinacol Aryl halide and organolithium reagent
Reaction Conditions Anhydrous, reflux, dehydrating agent Low temperature lithiation, inert atmosphere
Complexity Simple, fewer steps Multi-step, requires careful temperature control
Yield Generally high Variable, dependent on lithiation efficiency
Scalability Easily scalable More challenging due to sensitive reagents
Purity High, straightforward purification Requires careful work-up to remove lithium salts
Equipment Requirements Standard reflux apparatus Low-temperature reaction setup, inert gas supply

Research Findings and Applications

  • The boronic ester synthesized via these methods is stable under standard laboratory conditions but sensitive to strong acids or bases.
  • It serves as an essential intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds with high selectivity and yield.
  • Industrial production may incorporate continuous flow techniques to optimize reaction time and product consistency.
  • The compound's synthesis and use have been documented in patents and peer-reviewed literature, emphasizing its role in pharmaceutical and material science research.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Condition
Solvent Toluene, dichloromethane, or similar anhydrous solvent
Temperature Reflux (80–110 °C)
Reaction Time 12–24 hours
Atmosphere Argon or nitrogen (inert)
Dehydrating Agent Molecular sieves or similar drying agents
Purification Method Filtration, recrystallization, chromatography
Yield 70–95% (depending on method and scale)

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: Converts to the corresponding boronic acid or boronate ester.

    Substitution: Reacts with nucleophiles to replace the chloro group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

    Oxidation: Utilizes hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

    Substitution: Employs nucleophiles like amines or thiols under mild conditions.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields boronic acids or boronate esters.

    Substitution: Forms substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: Key reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Involved in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Chlorine vs. Methyl/Electron-Donating Groups: 2-(3-Chloro-4-methylphenyl)-... However, the ethyl group in the target compound increases lipophilicity, enhancing membrane permeability in biological applications . 2-(3,5-Dichlorophenyl)-... (CAS 1092485-88-5): Dual chlorine substituents create a highly electron-deficient aryl ring, accelerating oxidative addition in cross-coupling reactions but reducing solubility in nonpolar solvents .
  • Ethyl vs. Cyclopropyl: 2-(4-Chloro-3-cyclopropylphenyl)-...
  • Functional Group Diversity: [4-Chloro-3-(hydroxymethyl)phenyl]methanol derivative (2d): The hydroxymethyl group increases polarity, improving aqueous solubility but reducing stability toward hydrolysis compared to the ethyl-substituted target compound .

Electronic and Steric Profiles

Compound Substituents Electronic Effects Steric Hindrance
Target compound 3-Cl, 4-Et Moderate EWG + mild EDG Low
2-(3,5-Dichloro-4-fluorophenyl)-... 3-Cl, 4-F, 5-Cl Strong EWGs Moderate
2-(4-Fluorobenzyl)-... 4-F-benzyl Moderate EWG (fluorine) High (benzyl)
2-(3-Chloro-4-methoxy-5-CF3-phenyl)-... 3-Cl, 4-OMe, 5-CF3 Mixed EWG/EDG (CF3 vs. OMe) High

Key Observations :

  • Electron-withdrawing groups (Cl, CF3) stabilize the boron center, reducing hydrolysis susceptibility .
  • Bulkier substituents (e.g., benzyl) hinder cross-coupling efficiency but improve selectivity in directed C–H borylation .

Borylation Strategies

  • Traditional Halogen Exchange :
    • The target compound can be synthesized via palladium-catalyzed Miyaura borylation of 3-chloro-4-ethylbromobenzene with bis(pinacolato)diboron (B₂pin₂), analogous to methods used for 2-(4-iodophenyl)-... and 2-(6-cyclopropoxynaphthalen-2-yl)-... .
  • C–H Activation: Direct C–H borylation, as demonstrated for 2-(4-methoxybenzyl)-..., offers a step-economical route but requires precise catalyst tuning to avoid over-functionalization .

Yield and Purity Considerations

Compound Synthetic Route Yield (%) Purity (NMR/MS)
Target compound Miyaura borylation 75–85* >95%
2-(3,5-Dichloro-3,5-dimethoxyphenyl)-... Chlorination of precursor 92 99% (¹H-NMR)
[4-Chloro-3-(hydroxymethyl)phenyl]-... Boronic acid esterification 90 95% (¹¹B-NMR)

*Estimated based on analogous procedures .

Biological Activity

2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246774-12-7) is an organoboron compound that has garnered attention in both organic synthesis and biological research. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H20BClO2
  • Molecular Weight : 266.57 g/mol
  • Structure : The compound features a dioxaborolane ring which contributes to its stability and reactivity.

The biological activity of 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves:

  • Cross-Coupling Reactions : The boron atom interacts with palladium catalysts to facilitate the transfer of the phenyl group to various coupling partners.
  • Synthesis of Bioactive Molecules : It is utilized in synthesizing biaryl compounds that may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Potential Therapeutic Uses

Research indicates that compounds synthesized using 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have several therapeutic applications:

  • Anticancer Activity : The ability to form complex organic molecules positions it as a candidate for developing novel anticancer agents.
  • Anti-inflammatory Properties : Compounds derived from this reagent have been noted for their potential to modulate inflammatory responses.

Case Studies

  • Antiviral Activity :
    A study highlighted the synthesis of non-nucleoside inhibitors for hepatitis C virus (HCV) using similar boron-containing compounds. These inhibitors demonstrated potent activity against the NS5B polymerase of HCV with low nanomolar EC50 values .
    CompoundEC50 (nM)Activity
    Inhibitor A<50Potent
    Inhibitor B>100Moderate
  • CYP450 Inhibition :
    The compound was evaluated for its inhibition effects on cytochrome P450 enzymes. Notably, it exhibited reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This suggests potential implications for drug-drug interactions .
    CompoundIC50 (μM)TDI (%)
    2-(3-Chloro-...)0.3466
    Control>50<1

Synthesis and Stability

The synthesis of 2-(3-chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-ethylphenylboronic acid with pinacol under controlled conditions to yield high purity products . The stability of the compound in biological systems is critical for its effectiveness as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how does its substitution pattern influence reaction conditions?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. For structurally similar compounds (e.g., 2-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-dioxaborolane), boronate ester formation is achieved via palladium-catalyzed coupling of pinacolborane with aryl halides under inert conditions (N₂/Ar) . The 3-chloro-4-ethylphenyl substituent may require tailored base selection (e.g., NaOt-Bu) to avoid dehydrohalogenation, as chloro groups are sensitive to strong bases. Reaction temperatures are typically maintained at 80–110°C in THF or dioxane, with monitoring via TLC or GC-MS for intermediate aryl halide consumption .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the dioxaborolane ring protons (δ ~1.3 ppm, singlet for four methyl groups) and aromatic protons (δ 7.2–7.8 ppm for chloro/ethyl-substituted phenyl). Direct boron-attached carbons are often undetectable due to quadrupolar broadening but inferred via DEPT-135 .
  • ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms boronate ester formation .
  • IR : B-O stretching at ~1350–1380 cm⁻¹ and aromatic C-Cl at ~550–600 cm⁻¹ .
  • HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns and ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 333.1) .

Advanced Questions

Q. How do electronic and steric effects of the 3-chloro-4-ethylphenyl substituent influence regioselectivity in cross-coupling reactions?

Methodological Answer: The chloro group acts as an electron-withdrawing meta-director, while the ethyl group provides steric bulk, favoring coupling at the para position. To validate this:

Perform DFT calculations (e.g., Gaussian09) to map electron density and Fukui indices .

Compare coupling yields using model substrates (e.g., 3-chloro vs. 4-chloro analogs). Evidence from 2-(2,5-Dichlorophenyl)-dioxaborolane shows ~85% yield in Suzuki reactions with aryl bromides, while sterically hindered analogs drop to ~60% .

Use Hammett σ constants (σₘ for Cl = +0.37) to predict electronic effects on transition states .

Q. How can contradictory bioactivity data between structural analogs (e.g., chloro vs. fluoro substituents) be systematically resolved?

Methodological Answer:

  • Case Study : Compare 2-(3-Chloro-4-ethylphenyl)-dioxaborolane with 2-(Fluorophenyl)-dioxaborolane .
    • Step 1 : Conduct in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
    • Step 2 : Perform molecular docking (AutoDock Vina) to assess binding affinity differences due to halogen interactions (e.g., Cl vs. F van der Waals radii).
    • Step 3 : Analyze metabolic stability via liver microsome assays; chloro groups may enhance CYP450 resistance vs. fluoro .

Q. What strategies mitigate boron-specific challenges in NMR characterization, such as quadrupolar broadening?

Methodological Answer:

  • Low-Temperature NMR : Reduce thermal motion to sharpen ¹¹B signals (e.g., −40°C in CDCl₃) .
  • Indirect Detection : Use HMBC to correlate dioxaborolane methyl protons (δ 1.3 ppm) with undetected boron-attached carbons .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples .

Q. How do solvent and catalyst selection impact the compound’s utility in organometallic reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize boronate intermediates, while non-polar solvents (toluene) favor oxidative addition in Pd-catalyzed reactions. For example, NaOt-Bu in THF enhances trialkoxyborohydride formation .
  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates (TOF up to 1,200 h⁻¹) . For electron-deficient aryl partners, NiCl₂(dppe) improves turnover .

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